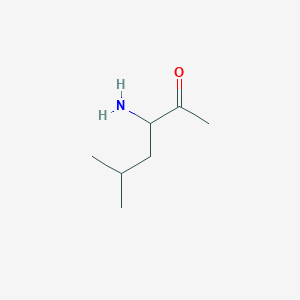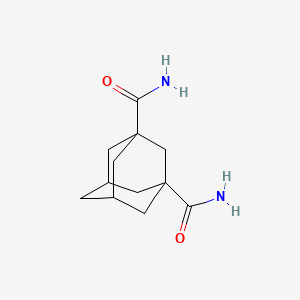
2-Ethylbutyric anhydride
Descripción general
Descripción
2-Ethylbutyric anhydride is an organic compound with the molecular formula C12H22O3. It is a derivative of butanoic acid, specifically an anhydride formed from 2-ethylbutanoic acid. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylbutyric anhydride can be synthesized from 2-ethylbutanoic acid. One common method involves the reaction of 2-ethylbutanoic acid with a dehydrating agent such as phosphorus trichloride or thionyl chloride. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced using similar dehydration reactions but on a larger scale. The process involves continuous distillation to purify the product and ensure high yield and quality .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylbutyric anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-ethylbutanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Requires water and an acid or base catalyst.
Alcoholysis: Typically involves an alcohol and a catalyst such as sulfuric acid.
Aminolysis: Involves an amine and may require a base like pyridine.
Major Products:
Hydrolysis: Produces 2-ethylbutanoic acid.
Alcoholysis: Produces esters such as ethyl 2-ethylbutanoate.
Aminolysis: Produces amides like 2-ethylbutanamide.
Aplicaciones Científicas De Investigación
2-Ethylbutyric anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-ethylbutanoic acid moiety into molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 2-ethylbutyric anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as water, alcohols, or amines, leading to the formation of carboxylic acids, esters, or amides, respectively. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparación Con Compuestos Similares
Butanoic Anhydride: Similar structure but lacks the ethyl group.
Acetic Anhydride: Smaller and more reactive due to the presence of two acetyl groups.
Propanoic Anhydride: Similar but with a propyl group instead of an ethyl group.
Uniqueness: 2-Ethylbutyric anhydride is unique due to the presence of the ethyl group, which influences its reactivity and the types of products it forms. This makes it particularly useful in synthesizing compounds that require the 2-ethylbutanoic acid moiety .
Propiedades
IUPAC Name |
2-ethylbutanoyl 2-ethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-5-9(6-2)11(13)15-12(14)10(7-3)8-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCURDTPXHPXCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)OC(=O)C(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202914 | |
| Record name | 2-Ethylbutyric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54502-37-3 | |
| Record name | Butanoic acid, 2-ethyl-, anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54502-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylbutyric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054502373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54502-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethylbutyric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylbutyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHYLBUTYRIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DT9S9P8TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction outcome when 2-ethylbutyric anhydride is reacted with N-(2-hydroxybenzyl)anthranilic acids?
A1: The research primarily focuses on using acetic, isobutyric, and 2-ethylbutyric anhydrides to synthesize various heterocyclic compounds. While it doesn't explicitly state the reaction outcome with this compound, we can infer based on the reaction conditions and analogous reactions with other anhydrides. The paper describes the formation of 11-acyl-11,12-dihydrodibenz[bf][1,5]oxazocin-6-ones (compounds 9-13) when N-(2-hydroxybenzyl)anthranilic acids (compounds 1) are reacted with acetic, isobutyric, and 2-ethylbutyric anhydrides []. This suggests that reacting N-(2-hydroxybenzyl)anthranilic acids with this compound likely yields a corresponding 11-acyl-11,12-dihydrodibenz[bf][1,5]oxazocin-6-one derivative where the acyl group originates from this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















